molecular formula C9H11F3O5S B180665 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate CAS No. 170011-47-9

1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate

Cat. No. B180665
CAS RN: 170011-47-9
M. Wt: 288.24 g/mol
InChI Key: NOLMGELTBIIGOL-UHFFFAOYSA-N
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Description

“1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate” is an organic compound with the CAS Number: 170011-47-9 . It has a molecular weight of 288.24 . It appears as a solid at room temperature .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 288.24 . The InChI code provides information about its molecular structure . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the accessed resources.

Scientific Research Applications

  • Organocatalytic Enantioselective Synthesis of Bicyclic β‐Lactones : Utilizes a derivative of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl in the enantioselective synthesis of bicyclic β-lactones through nucleophile-catalyzed aldol-lactonization (Nguyen et al., 2012).

  • α-Bromo Spiroketals : Examines the bromination of simple spiroketals, including derivatives of 1,4-Dioxaspiro[4.5]dec-7-en-8-yl, and their stereochemistry and elimination reactions (Lawson et al., 1993).

  • Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one : Describes the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, a bifunctional synthetic intermediate derived from 1,4-Dioxaspiro[4.5]dec-7-en-8-yl, used in the production of organic chemicals like pharmaceutical intermediates and insecticides (Zhang Feng-bao, 2006).

  • Enantioselective Synthesis of 1,6-Dioxaspiro[4.5]Decane Compounds : Involves the synthesis of enantiomers and stereoisomers of 1,6-Dioxaspiro[4.5]decane, which is structurally related to 1,4-Dioxaspiro[4.5]dec-7-en-8-yl, for use in producing insect pheromones (Iwata et al., 1988).

  • One-step Synthesis of Functionalized Dioxaspiro[4,5]Decanes : Discusses the synthesis of 1,6-dioxaspiro[4.5]decanes from β-phenylsulfonyl dihydrofurans and γ-lactones, showcasing the functionalization of dioxaspiro compounds (Carretero et al., 1994).

  • New Protecting and Activating Group for Amine Synthesis : Describes the use of a 1,3-Dioxan-2-yl)ethylsulfonyl group as a versatile sulfonating agent for amines, where the underlying chemistry is related to the functional groups in 1,4-Dioxaspiro[4.5]dec-7-en-8-yl (Sakamoto et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

1,4-dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O5S/c10-9(11,12)18(13,14)17-7-1-3-8(4-2-7)15-5-6-16-8/h1H,2-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLMGELTBIIGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1OS(=O)(=O)C(F)(F)F)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467371
Record name 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate

CAS RN

170011-47-9
Record name 1,4-Dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine, (6.24 mL, 44.2 mmol) in THF (60 mL) at −78° C. under argon was slowly added n-butyllithium (17.7 mL, 44.2 mmol, 2.5 M in hexanes). The mixture was stirred for 30 min at that temperature before 1,4-cyclohexanedione mono-ethylene ketal (6.00 g, 38.4 mmol) was added slowly as a solution in THF (20 mL). The mixture was stirred for an additional 30 min at −78° C. and then n-phenyltriflamide (13.7 g, 38.4 mmol) was slowly added as a suspension in THF (50 mL). This mixture was stirred overnight with gradual warming to room temperature. The solvent was removed in vacuo and the remaining oil was partitioned between 3:1 ethyl acetate/hexane and water. The layers were separated and the organic layer was washed with water (3×), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to give 1,4-dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate.
Quantity
6.24 mL
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
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Quantity
13.7 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (7.6 mL, 54.3 mmol) in 200 mL THF cooled to −78° C. was added n-butyllithium (21.8 mL 2.5 M in hexane, 54.3 mmol) under argon.The solution was stirred for 10 minutes, then a solution of 1,4-cyclohexanedione monoethylene ketal (8.5 g, 54.3 mmol) in 75 mL THF was added slowly. The solution was stirred for 10 min, then a solution of N-phenyltrifluoromethane sulfonamide (19.5 g, 54.3 mmol) in 150 mL THF was added slowly. The reaction solution was warmed to r.t., poured onto saturated sodium bicarbonate, and extracted with ethyl acetate. The combined organic layers were washed with saturated sodium chloride, dried with magnesium sulfate, and concentrated in vacuo. The crude material was passed through silica (3% methanol, dichloromethane) to give the product as an oil.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.8 mL
Type
reactant
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Quantity
8.5 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
19.5 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
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0 (± 1) mol
Type
reactant
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Synthesis routes and methods III

Procedure details

1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv) was dissolved in Ether (0.1M) and stirred at −15° C. then 1M NaHMDS (1.05 equiv.) was added and stirred for 70 min then Tf2O (1.05 equiv.) added and reaction allowed to slowly warm to rt. The mixture was stirred for 28 hr, washed with sat. aq. NaHCO3 and then water. Aqueous layers combined and extracted with ether. Organic layers combined, dried over MgSO4, filtered, and concentrated. The residue was purified by column (ethyl ether:hexanes=1:4) to give 1,4-dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate (65%). LC/MS (m/z): MH+=289.0, Rt=0.97. HPLC Rt=3.77.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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